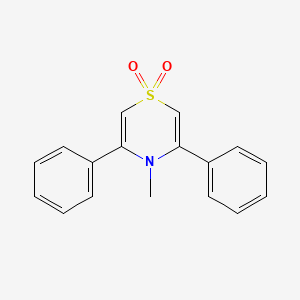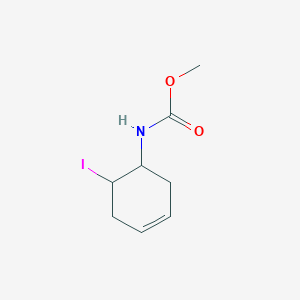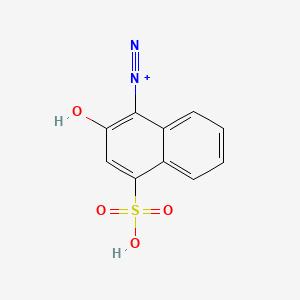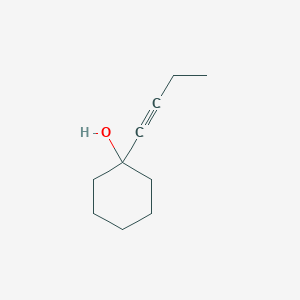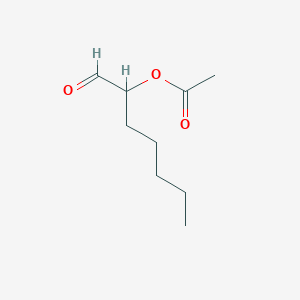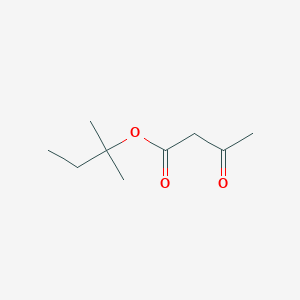
2-Methylbutan-2-yl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutan-2-yl 3-oxobutanoate is an organic compound with the molecular formula C9H16O3. It is a derivative of butanoic acid and is characterized by the presence of both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-methylbutan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutan-2-yl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: this compound can be converted to 2-Methylbutan-2-yl 3-oxobutanoic acid.
Reduction: The reduction of the ketone group yields 2-Methylbutan-2-yl 3-hydroxybutanoate.
Substitution: Nucleophilic substitution can produce various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylbutan-2-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylbutan-2-yl 3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating biochemical pathways and exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-oxobutanoate: Similar structure but lacks the 2-methylbutan-2-yl group.
Ethyl 3-oxobutanoate: Similar structure but has an ethyl group instead of the 2-methylbutan-2-yl group.
2-Methylbutan-2-yl acetate: Similar ester group but lacks the ketone functionality.
Uniqueness
2-Methylbutan-2-yl 3-oxobutanoate is unique due to the presence of both ester and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
13562-83-9 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-methylbutan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C9H16O3/c1-5-9(3,4)12-8(11)6-7(2)10/h5-6H2,1-4H3 |
InChI-Schlüssel |
QCUOCXSVXRRMPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


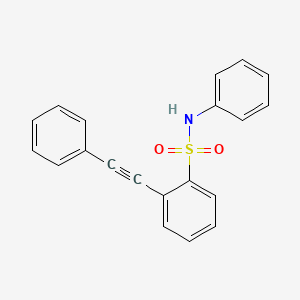
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
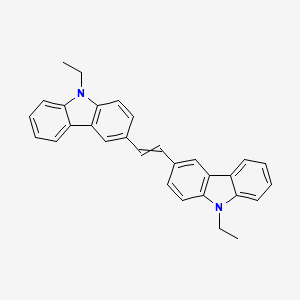

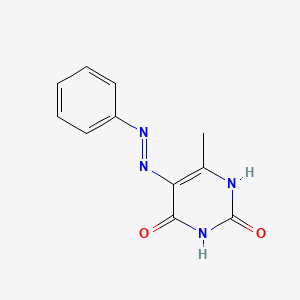
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)

